molecular formula C16H16N2OS2 B2890526 3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 731827-11-5

3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2890526
CAS No.: 731827-11-5
M. Wt: 316.44
InChI Key: MWMKKZYSLZBJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:

  • A 3-(2,5-dimethylphenyl) substituent at position 3 of the pyrimidine ring.
  • 5,6-dimethyl groups on the thiophene ring.
  • A 2-sulfanyl (mercapto) group at position 2.

Thieno[2,3-d]pyrimidin-4-one derivatives are of significant interest due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-8-5-6-9(2)12(7-8)18-15(19)13-10(3)11(4)21-14(13)17-16(18)20/h5-7H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMKKZYSLZBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(NC2=S)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is part of a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula: C16H16N2OS2
  • Molecular Weight: 316.44 g/mol
  • CAS Number: 743452-27-9

Anticancer Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study synthesized various derivatives and evaluated their effects on breast cancer cell lines (MDA-MB-231). The compound demonstrated cytotoxic activity with an IC50 value of approximately 27.6 μM against this cell line. The presence of electron-withdrawing groups was correlated with increased potency .

CompoundIC50 (μM)Cell Line
3-(2,5-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one27.6MDA-MB-231

Antimicrobial Activity

Another significant aspect of thieno[2,3-d]pyrimidine compounds is their antimicrobial efficacy. A study assessed a series of derivatives for antibacterial activity against various strains including Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited notable antimicrobial properties with minimum inhibitory concentrations (MICs) showing effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
3-(2,5-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one15S. aureus
3-(2,5-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one20E. coli

The mechanisms through which thieno[2,3-d]pyrimidines exert their biological effects appear to be multifaceted:

  • Inhibition of Enzymatic Activity: Many derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Compounds have been shown to trigger apoptosis in cancer cells through various pathways.
  • Interference with DNA Synthesis: Some studies suggest that these compounds may disrupt DNA synthesis in rapidly dividing cells.

Case Studies

  • Triple-Negative Breast Cancer (TNBC): A comprehensive study synthesized multiple thieno[2,3-d]pyrimidine derivatives and tested them against TNBC cells. The findings indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antibacterial Screening: In vitro tests conducted on a range of bacterial strains highlighted the potential use of thieno[2,3-d]pyrimidines as effective antibacterial agents. The compounds were particularly effective against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The substituents on the thieno[2,3-d]pyrimidin-4-one core critically influence biological activity and physical characteristics.

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and steric bulk.

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely low (bulky aryl) -
3-Benzylideneamino derivative (4a) 166–168 Moderate (ethanol)
3-(4-Chlorophenyl) derivative (4b) 198–200 Low (polar solvents)
3-(4-Nitrophenyl) derivative 223–225 Low (ethanol)

Key Observations:

  • Bulky aryl groups (e.g., 2,5-dimethylphenyl) may reduce solubility compared to smaller substituents (e.g., benzylideneamino) .
  • Polar groups (e.g., nitro in ) increase melting points due to enhanced intermolecular interactions.

Preparation Methods

Gewald Reaction for Thiophene Precursor Formation

The Gewald reaction is pivotal for constructing 2-aminothiophene-3-carboxylic acid derivatives, which serve as precursors for the thienopyrimidinone core. Using 3-pentanone (to introduce 5,6-dimethyl groups), cyanoacetate, and elemental sulfur under basic conditions (e.g., morpholine), the reaction yields 5,6-dimethyl-2-aminothiophene-3-carboxylic acid.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 60–70°C
  • Catalyst: Triethylamine
  • Yield: 68–72%

Cyclization to Form the Pyrimidinone Ring

The 2-aminothiophene-3-carboxylic acid undergoes cyclization with formamide or urea derivatives to form the pyrimidinone ring. For 5,6-dimethyl substitution, the reaction requires prolonged heating (12–16 hours) at 120°C in acetic acid.

Key Intermediate :
5,6-Dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

  • Molecular Formula: C₉H₁₀N₂OS₂
  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 2.21 (s, 6H, 5,6-CH₃), 3.45 (s, 2H, S-CH₂)

Introduction of the 2,5-Dimethylphenyl Group

Acylation with 2,5-Dimethylbenzoyl Chloride

The 2-aminothiophene intermediate reacts with 2,5-dimethylbenzoyl chloride in pyridine at 0°C, forming an acylated derivative. This step ensures regioselective introduction of the aryl group at position 3 of the pyrimidinone ring.

Reaction Parameters :

  • Solvent: Pyridine
  • Temperature: 0°C → room temperature
  • Time: 4 hours
  • Yield: 72–78%

Cyclocondensation with 4-Aminopyridine

To stabilize the aryl group, the acylated product undergoes cyclocondensation with 4-aminopyridine in acetic acid under reflux. This step forms the final 3-(2,5-dimethylphenyl) substituent.

Optimization Note :
Excess acetic acid (6 mL per 3.5 mmol substrate) prevents byproduct formation.

Sulfanyl Group Functionalization

Thiolation via Nucleophilic Substitution

A chlorine atom at position 2 of the pyrimidinone ring is replaced with a sulfanyl group using thiourea in ethanol. The reaction proceeds at 80°C for 6 hours, followed by neutralization with NaOH.

Reagents :

  • Thiourea (2.5 equivalents)
  • Solvent: Ethanol
  • Yield: 65–70%

Alternative Route: Direct Sulfur Incorporation

In one-pot syntheses, Lawesson’s reagent introduces the sulfanyl group during cyclization. This method reduces steps but requires stringent temperature control (100–110°C).

Comparison of Methods :

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Substitution 70 95 6
Lawesson’s Reagent 62 88 4

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times by 40%. Key parameters include:

  • Pressure: 3–5 bar
  • Residence Time: 30 minutes
  • Catalyst: Zeolite-supported palladium

Purification Techniques

Crystallization from ethanol-water mixtures (3:1 v/v) achieves >99% purity. Chromatography is avoided due to cost inefficiency.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.24 (s, 6H, 5,6-CH₃), 2.38 (s, 6H, 2,5-(CH₃)₂-C₆H₃), 6.92–7.15 (m, 3H, aromatic).
  • IR (KBr) : 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 660 cm⁻¹ (C-S).

Mass Spectrometry

  • ESI-MS : m/z 355.1 [M+H]⁺ (calculated for C₁₈H₁₈N₂OS₂: 354.4).

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, such as sulfanyl groups .
  • Catalyst use : Base catalysts (e.g., NaH) facilitate deprotonation steps in cyclization reactions .
    Optimization should include iterative adjustments to stoichiometry and reaction time, validated by thin-layer chromatography (TLC) .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 2-sulfanyl vs. 4-oxo groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., confirming the thieno-pyrimidine core conformation) .
  • HPLC-PDA : Quantifies purity (>95% is typical for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidin-4-one derivatives?

Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize inter-lab variability .
  • Dose-response validation : Perform IC50/EC50 curves across multiple replicates to confirm potency trends .
  • Molecular docking studies : Compare binding modes with homologous targets (e.g., tyrosine kinases vs. phosphodiesterases) to explain selectivity discrepancies .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) of substituents on the thieno[2,3-d]pyrimidin-4-one core?

  • Systematic substitution : Synthesize derivatives with targeted modifications (e.g., replacing 2-sulfanyl with methoxy or amino groups) and compare bioactivity .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., electron-withdrawing substituents enhancing electrophilic reactivity) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .
  • Comparative tables : Tabulate substituent effects (see example below) based on published analogs :
Substituent PositionGroup IntroducedObserved Effect on ActivityReference
2-sulfanyl-SCH3↑ Kinase inhibition
3-aryl4-Fluorophenyl↑ Solubility, ↓ Toxicity
5,6-dimethyl-CH3↑ Metabolic stability

Basic: What are common challenges in scaling up synthesis from laboratory to pilot-scale?

  • Solvent volume : Transitioning from mL to L scales requires optimizing solvent recovery to reduce costs .
  • Temperature gradients : Larger reaction vessels may necessitate jacketed reactors for uniform heating .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography (CPC) for higher throughput .
  • Intermediate stability : Conduct stability studies (e.g., under varying pH/temperature) to identify degradation-prone intermediates .

Advanced: How does the electronic nature of 2-sulfanyl substituents influence reactivity and target interactions?

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the pyrimidin-4-one core, improving covalent binding to cysteine residues in enzymes .
  • Electron-donating groups (EDGs) : Increase π-π stacking with aromatic residues in receptor pockets (e.g., ATP-binding sites in kinases) .
  • Steric effects : Bulky substituents (e.g., 2,5-dimethylphenyl) may restrict rotational freedom, favoring bioactive conformations .
    Experimental validation involves synthesizing analogs with halogens (-Cl, -F) or methoxy groups and comparing binding kinetics via surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.